tert-butyl N-(1H-pyrazol-4-yl)carbamate

Description

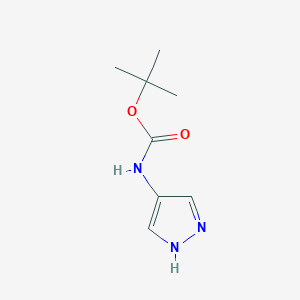

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVIULBFZPNHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130106-42-2 | |

| Record name | tert-Butyl (1H-pyrazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate

This guide provides a comprehensive overview of the synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The document outlines a common and effective two-step synthetic route, commencing with the preparation of the key intermediate, 4-amino-1H-pyrazole, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers and scientists in the successful synthesis of this compound.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of 4-amino-1H-pyrazole: This precursor can be synthesized through various methods, with a common approach being the reduction of a 4-nitropyrazole derivative.

-

Boc Protection of 4-amino-1H-pyrazole: The amino group of 4-amino-1H-pyrazole is then protected with a di-tert-butyl dicarbonate (Boc)₂O to yield the final product.

This guide will focus on a widely applicable and scalable protocol for both steps.

Experimental Protocols

2.1. Step 1: Synthesis of 4-amino-1H-pyrazole

The synthesis of 4-amino-1H-pyrazole can be accomplished via the hydrogenation of a 4-nitropyrazole intermediate.

Reaction Scheme:

Materials:

-

4-nitro-1H-pyrazole

-

10% Palladium on carbon (Pd/C) (50% wet)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 4-nitro-1H-pyrazole in methanol is charged into a suitable hydrogenation reactor.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

The reactor is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion of the reaction, the hydrogen atmosphere is replaced with nitrogen.

-

The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure to afford 4-amino-1H-pyrazole. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

2.2. Step 2: Synthesis of this compound

The protection of the amino group of 4-amino-1H-pyrazole is achieved using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme:

Materials:

-

4-amino-1H-pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

4-amino-1H-pyrazole is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

A base, such as triethylamine or N,N-diisopropylethylamine (typically 1.1-1.5 equivalents), is added to the solution.

-

The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature and monitored for completion by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in a water-immiscible organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| 1 | 4-nitro-1H-pyrazole | 10% Pd/C, H₂ | Methanol | Room Temp. | 2-16 h | >90% |

| 2 | 4-amino-1H-pyrazole | (Boc)₂O, Et₃N | Dichloromethane | Room Temp. | 4-24 h | 70-90% |

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Caption: Overall two-step synthesis workflow.

Caption: Detailed experimental workflow for each step.

Safety Considerations

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure should be conducted in a well-ventilated fume hood with appropriate safety precautions and equipment. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

-

Reagents: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling all chemicals. Solvents are flammable and should be used in a well-ventilated area away from ignition sources.

This guide provides a robust and reproducible protocol for the synthesis of this compound. Researchers should adapt the procedures to their specific laboratory conditions and scale, always prioritizing safety.

Technical Guide: Physicochemical Properties of tert-Butyl N-(1H-pyrazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(1H-pyrazol-4-yl)carbamate is a heterocyclic compound featuring a pyrazole ring functionalized with a tert-butoxycarbonyl (Boc) protected amine group. The pyrazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Boc protecting group is widely utilized in organic synthesis to mask the reactivity of amine groups during the construction of complex molecules, and its presence can also modulate the physicochemical properties of the parent molecule, such as lipophilicity and solubility. This document provides a comprehensive overview of the available physicochemical data, a detailed synthesis protocol, and a discussion of the potential significance of this compound in the context of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while basic identifiers and computed properties are available, experimental data for several key parameters are not readily found in the public domain.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Synonyms | Boc-4-amino-1H-pyrazole, 4-(Boc-amino)-1H-pyrazole | --- |

| CAS Number | 130106-42-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₃N₃O₂ | [1][2][3][4] |

| Molecular Weight | 183.21 g/mol | [1][2][4] |

| Appearance | Not reported (likely a solid) | --- |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| pKa | Not experimentally determined | |

| XLogP3 (Computed) | 0.8 | [5] |

| Topological Polar Surface Area (TPSA) | 67.01 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights an area for further experimental investigation.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and widely used method for the introduction of the Boc protecting group onto an amine.

General Synthesis Workflow

The reaction proceeds via the nucleophilic attack of the amino group of 4-amino-1H-pyrazole on one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected product. A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the Boc protection of aminopyrazoles.

Materials:

-

4-amino-1H-pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve 4-amino-1H-pyrazole (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

To this solution, add triethylamine (1.1 to 1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not readily available, related structures can provide an indication of the expected chemical shifts.

Biological and Pharmacological Context

While there is a lack of specific biological activity data for this compound in the public domain, the structural motifs present in the molecule suggest its potential as a valuable building block in drug discovery.

-

Pyrazole Core: The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory

-

Analgesic

-

Antimicrobial

-

Anticancer

-

Antiviral

-

-

Carbamate Linker: The carbamate group is a key structural element in many therapeutic agents and prodrugs. It can act as a stable amide bond isostere and can participate in hydrogen bonding interactions with biological targets. The tert-butyl carbamate (Boc group) is a common protecting group in medicinal chemistry, and its presence can influence the pharmacokinetic properties of a molecule.

Given these features, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive pyrazole ring nitrogens and the ability to deprotect the amine group allow for further functionalization and the generation of libraries of compounds for biological screening.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While there is a notable absence of experimentally determined physicochemical data, its synthesis is straightforward via standard Boc protection protocols. The combination of the biologically active pyrazole core and the versatile carbamate functionality makes this compound a promising starting material for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activity profile.

References

- 1. Synthonix, Inc > 130106-42-2 | tert-Butyl (1H-pyrazol-4-yl)carbamate [synthonix.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tert-butyl-(1H-pyrazol-4-yl)carbamate | CAS:130106-42-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl N-(1H-pyrazol-4-yl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key building block in the synthesis of advanced pharmaceutical compounds. This document details its chemical identifiers, a representative synthetic protocol, and its primary application as a versatile intermediate in the development of kinase inhibitors for various therapeutic areas.

Chemical Identifiers and Properties

This compound is a heterocyclic compound featuring a pyrazole core functionalized with a tert-butoxycarbonyl (Boc) protecting group. This structure is a valuable scaffold in medicinal chemistry.

| Identifier | Value | Reference |

| CAS Number | 130106-42-2 | [1] |

| PubChem CID | 21618462 | [1] |

| Molecular Formula | C₈H₁₃N₃O₂ | [1] |

| Molecular Weight | 183.21 g/mol | |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CN=C(N1)NC(=O)OC(C)(C)C | |

| InChI | InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H2,9,10,11,12) | |

| InChIKey | YQGFFUWXANOPOO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure in organic synthesis for introducing the Boc protecting group.

Representative Experimental Protocol: Boc Protection of 4-Amino-1H-pyrazole

This protocol is a generalized procedure based on established methods for the Boc protection of amines.

Materials:

-

4-amino-1H-pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or N,N-diisopropylethylamine)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-1H-pyrazole (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound itself is not known to possess significant biological activity. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of various kinases.

The Boc-protected amine at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. This makes it a valuable building block in the development of drugs targeting a range of diseases, including cancer and inflammatory disorders.

General Workflow in Kinase Inhibitor Development

The following diagram illustrates a typical workflow where this compound would be utilized in a drug discovery program.

Targeting Kinase Signaling Pathways

Kinases are crucial components of signaling pathways that regulate numerous cellular processes. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Pyrazole-based inhibitors developed from this compound can be designed to target specific kinases within these pathways. A simplified, representative kinase signaling cascade is depicted below, illustrating the point of intervention for such inhibitors.

Research has shown that pyrazole-based scaffolds are effective against a variety of kinases. For instance, derivatives of the aminopyrazole core are used to develop inhibitors for p38 MAP kinase, which is involved in inflammatory responses, and for receptor tyrosine kinases like FLT3, which is often mutated in acute myeloid leukemia (AML).[2][3][4][5] The ability to readily modify the pyrazole scaffold, starting from intermediates like this compound, is crucial for achieving selectivity and potency against a desired kinase target.

References

- 1. tert-Butyl (1H-pyrazol-4-yl)carbamate | C8H13N3O2 | CID 21618462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

Technical Guide: Solubility Profile of tert-butyl N-(1H-pyrazol-4-yl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key intermediate in pharmaceutical research and development. Due to the absence of extensive published quantitative data, this document leverages structural analysis and established chemical principles to predict the compound's behavior in common laboratory solvents. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to perform their own assessments.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. An understanding of its solubility is critical for reaction optimization, purification, formulation, and biological screening processes.

The solubility of this compound is governed by the interplay of its distinct functional groups:

-

tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group is lipophilic and enhances solubility in non-polar organic solvents.[1]

-

Pyrazole Ring: An aromatic heterocycle containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This imparts polarity to the molecule.

-

Carbamate Linker: The carbamate moiety (-NH-C(=O)-O-) contains polar functionalities capable of participating in hydrogen bonding, further contributing to its affinity for polar solvents.

This combination of a large non-polar group with polar, hydrogen-bonding moieties suggests that this compound will exhibit moderate to good solubility in a range of polar aprotic and chlorinated solvents, with lower solubility in highly non-polar solvents like hexanes or in water.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound based on its structural characteristics and the principle of "like dissolves like".[2] It is imperative to note that these are predictions and should be confirmed experimentally for any specific application.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Readily Soluble | Highly polar nature effectively solvates both the pyrazole and carbamate groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | Similar to DMSO, its high polarity is well-suited to dissolve the compound.[1] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Effectively solvates the non-polar Boc group while having sufficient polarity for the rest of the molecule.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Balances ether characteristics with polarity, likely to dissolve the compound effectively. |

| Methanol (MeOH) | Polar Protic | Soluble | The hydroxyl group can form hydrogen bonds with the pyrazole and carbamate nitrogens and oxygens.[1] |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, it is expected to be a good solvent due to hydrogen bonding capabilities.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Less polar than DMSO or DMF, but should still be a reasonably good solvent.[1] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble | The ester group and alkyl chain interact favorably with the Boc group, but may be less effective at solvating the polar pyrazole ring.[1] |

| Water | Polar Protic (Aqueous) | Sparingly Soluble / Insoluble | The large, non-polar tert-butyl group is expected to dominate, leading to poor aqueous solubility. |

| Hexanes / Heptane | Non-polar | Insoluble | The highly non-polar nature of alkanes will not effectively solvate the polar pyrazole and carbamate functional groups.[1][3] |

General Experimental Protocol for Solubility Determination

This section outlines a standardized methodology for qualitatively and semi-quantitatively assessing the solubility of an organic compound like this compound.[2][4][5]

Objective: To determine the approximate solubility of the target compound in a range of solvents at a specified temperature (e.g., ambient room temperature).

Materials:

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer or magnetic stirrer with stir bars

-

Spatula

-

The compound of interest

-

A range of analytical grade solvents

Procedure:

-

Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry glass vial. Record the exact mass.

-

Solvent Addition: Add a measured aliquot of the first test solvent (e.g., 0.25 mL) to the vial.[4]

-

Agitation: Cap the vial securely and agitate vigorously using a vortex mixer for 60-90 seconds.[2] Alternatively, add a small magnetic stir bar and stir for 5-10 minutes.

-

Observation: Allow the mixture to stand for 1-2 minutes and visually inspect for any remaining solid material against a contrasting background.[6]

-

Soluble: The solid has completely dissolved, yielding a clear, particle-free solution.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.[2]

-

-

Incremental Addition (for non-soluble samples): If the compound is not fully soluble, continue to add the solvent in known aliquots (e.g., 0.25 mL). After each addition, repeat the agitation and observation steps.

-

Data Recording: Record the total volume of solvent required to completely dissolve the initial mass of the compound. If the compound does not dissolve after adding a significant volume (e.g., 5 mL, corresponding to 1 mg/mL), it can be classified as "insoluble" or "sparingly soluble" under these conditions.

-

Calculation: The semi-quantitative solubility can be calculated as:

-

Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

-

-

Repeat: Repeat this procedure for each solvent to be tested.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the solubility determination protocol described above.

Caption: A flowchart of the experimental workflow for determining compound solubility.

Conclusion

References

Navigating the Spectroscopic Landscape of tert-butyl N-(1H-pyrazol-4-yl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl N-(1H-pyrazol-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of the compound's spectroscopic characteristics, alongside comprehensive experimental protocols for acquiring NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.50 | Singlet (s) | 9H |

| Pyrazole H-3, H-5 | ~7.50 | Singlet (s) | 2H |

| NH | ~6.50 | Broad Singlet (br s) | 1H |

| Pyrazole NH | ~10-12 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~80 |

| C(CH₃)₃ | ~28 |

| Pyrazole C-4 | ~115 |

| Pyrazole C-3, C-5 | ~130 |

| C=O | ~153 |

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure of this compound with atom numbering and a conceptual representation of its expected ¹H NMR signals.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR signaling pathways.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The following protocol is based on a standard 400 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks to determine the relative number of protons.

4. ¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data using Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

The following diagram outlines the general workflow for obtaining NMR spectra.

In-Depth Technical Guide: Mass Spectrometry Analysis of tert-butyl N-(1H-pyrazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details the expected fragmentation patterns, experimental protocols, and data interpretation relevant to researchers in medicinal chemistry and drug development.

Compound Overview

This compound is a Boc-protected aminopyrazole derivative. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. Understanding the mass spectrometric behavior of this compound is crucial for reaction monitoring, purity assessment, and structural confirmation.

Compound Details:

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 130106-42-2[1] |

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Sample Preparation

-

Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using a mixture of methanol and water or acetonitrile and water. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

-

Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.

Mass Spectrometry Parameters

The following parameters are recommended for analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Temperature | 250 - 350 °C |

| Nebulizer Gas (N₂) Flow | 5 - 10 L/hr |

| Mass Range (Full Scan) | m/z 50 - 500 |

| Collision Gas (for MS/MS) | Argon |

| Collision Energy (for MS/MS) | 10 - 30 eV (ramped) |

Data Presentation and Interpretation

Expected Mass Spectrum

In positive ion ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺.

Table of Expected Ions:

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₈H₁₄N₃O₂]⁺ | 184.11 | Protonated molecule |

| [M-C₄H₈+H]⁺ | [C₄H₆N₃O₂]⁺ | 128.05 | Loss of isobutylene |

| [M-Boc+H]⁺ | [C₃H₅N₃]⁺ | 84.05 | Loss of the Boc group (4-aminopyrazole) |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07 | tert-butyl cation |

Fragmentation Pathway

The fragmentation of the protonated molecule is anticipated to follow characteristic pathways for Boc-protected amines. The primary fragmentation events involve the loss of the tert-butyl group and the entire Boc protecting group.

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Workflow and Logical Relationships

The overall workflow for the mass spectrometric analysis involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for the mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of this compound is characterized by predictable fragmentation patterns dominated by the loss of the Boc protecting group. By employing the experimental protocols and interpretative strategies outlined in this guide, researchers can confidently identify and characterize this important synthetic intermediate. The provided data and workflows serve as a valuable resource for professionals engaged in drug discovery and development.

References

Stability and Storage of tert-butyl N-(1H-pyrazol-4-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl N-(1H-pyrazol-4-yl)carbamate. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines known physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment based on established scientific principles and regulatory guidelines.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a closely related analogue is presented in Table 1. These properties are essential for the proper handling, formulation, and analytical method development for this compound.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate |

| Molecular Formula | C₈H₁₃N₃O₂ | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol | 197.23 g/mol [1] |

| Appearance | Solid (visual inspection) | - |

| Melting Point | Not available in public domain | Not available in public domain |

| Solubility | Not available in public domain | Not available in public domain |

| pKa | Not available in public domain | Not available in public domain |

Recommended Storage and Handling Conditions

Based on available safety data sheets (SDS) for this compound and similar compounds, the following storage and handling conditions are recommended to ensure its stability:

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation. |

| Humidity | Keep container tightly closed in a dry and well-ventilated place. | The compound may be hygroscopic; moisture can promote hydrolysis. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon). | To protect against atmospheric moisture and oxidation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific degradation pathways for this compound have not been extensively reported, potential degradation routes can be inferred based on the chemical structure, which includes a tert-butyl carbamate (Boc) group and a pyrazole ring.

Caption: Potential Degradation Pathways for this compound.

Hydrolytic Degradation

The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. Basic conditions can also promote hydrolysis of the carbamate linkage, although typically to a lesser extent for tert-butyl carbamates. The primary degradation product would be 4-aminopyrazole, with the release of isobutene and carbon dioxide.

Thermal Degradation

The Boc group is known to be thermally labile. At elevated temperatures, this compound can undergo thermolysis, leading to the removal of the Boc group to yield 4-aminopyrazole.

Photolytic Degradation

Pyrazole rings can be susceptible to photodegradation. Exposure to UV or visible light may lead to ring-opening or other complex rearrangements. The specific photoproducts would need to be identified through formal photostability studies.

Oxidative Degradation

While the pyrazole ring is generally stable to oxidation, the molecule could be susceptible to degradation in the presence of strong oxidizing agents. The specific degradation products would depend on the oxidant used and the reaction conditions.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are provided as a template for conducting forced degradation studies on this compound. These studies are crucial for developing and validating a stability-indicating analytical method, as well as for understanding the intrinsic stability of the molecule. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detectable without completely consuming the parent compound.[2]

Caption: Experimental Workflow for Forced Degradation Studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Samples should be withdrawn at appropriate time points and neutralized before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Samples should be withdrawn at appropriate time points and neutralized before analysis.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Samples should be withdrawn at appropriate time points for analysis.

Thermal Degradation

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Store the stock solution in a controlled temperature oven (e.g., 80°C). Samples should be taken at various time points to assess the extent of degradation.

Photolytic Degradation

Expose the solid compound and the stock solution to light according to the International Council for Harmonisation (ICH) Q1B guidelines.[3][4][5] This involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[6] Control samples should be protected from light to differentiate between light-induced and thermal degradation.

Oxidative Degradation

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature. Samples should be monitored over time for degradation.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred analytical technique for assessing the stability of this compound and separating its degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution of the parent compound and any degradation products at multiple wavelengths and to assess peak purity.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Characterization of Degradation Products

The identification and characterization of significant degradation products are crucial for understanding the stability profile.

-

LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weights of degradation products, which aids in their identification.

-

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can be used to elucidate the detailed chemical structure of isolated degradation products.

Conclusion

While specific quantitative stability data for this compound is limited in the public domain, this technical guide provides a comprehensive framework for its stable storage, handling, and the assessment of its stability profile. The compound is expected to be sensitive to acidic conditions, elevated temperatures, and potentially light. For critical applications in research and drug development, it is imperative to conduct formal stability and forced degradation studies using validated analytical methods to ensure the quality and integrity of the compound. The experimental protocols outlined herein provide a robust starting point for these essential investigations.

References

- 1. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable versatility and ability to interact with a diverse array of biological targets have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazole derivatives, with a focus on their synthesis, pharmacological activities, and the experimental methodologies used in their evaluation.

Introduction to the Pyrazole Moiety

Pyrazoles and their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The structural features of the pyrazole ring, such as its planarity, hydrogen bonding capabilities, and dipole moment, contribute to its ability to bind to various enzyme active sites and receptors.[3] The presence of this heterocyclic core in blockbuster drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, the erectile dysfunction medication sildenafil, and the anticancer drug pazopanib underscores its therapeutic significance.[4][5]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring system can be achieved through several synthetic routes. The most common and versatile methods include:

-

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classical and widely used method for the synthesis of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, often catalyzed by an acid or base. The regioselectivity of the reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.[6]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene. The nitrile imine is typically generated in situ from a hydrazonoyl halide. This approach offers a high degree of regiochemical control.[1]

-

Multicomponent Reactions: One-pot multicomponent reactions have gained prominence for the efficient synthesis of highly substituted pyrazoles. These reactions combine three or more starting materials in a single step, offering advantages in terms of atom economy and operational simplicity.[1]

Key Pharmacological Activities and Representative Drugs

The therapeutic applications of pyrazole derivatives are extensive. This section highlights some of the most significant areas of activity, with a focus on prominent drug examples.

Anti-inflammatory and Analgesic Activity: COX-2 Inhibition

A major breakthrough in the application of pyrazole derivatives was the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Celecoxib (Celebrex®) is a cornerstone of this class of drugs. It features a 1,5-diarylpyrazole scaffold with a sulfonamide group that is crucial for its selective binding to the COX-2 active site.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.7 | 0.07 | 110 |

| Compound 6k | >100 | 0.15 | >667 |

| Compound 6m | >100 | 0.18 | >556 |

| Compound 6o | >100 | 0.20 | >500 |

Data compiled from multiple sources.[5]

Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. Pyrazole derivatives have emerged as potent inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis.

Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor that contains a substituted indazole (a fused pyrazole ring system) core. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[7]

Table 2: Kinase Inhibitory Activity of Pazopanib and Related Derivatives

| Compound | VEGFR-2 IC₅₀ (nM) | PDGFR-α IC₅₀ (nM) | c-Kit IC₅₀ (nM) |

| Pazopanib | 30 | 84 | 74 |

| Compound 7c | 45 | 92 | 81 |

| Compound 7d | 51 | 88 | 79 |

| Compound 7f | 25 | 75 | 68 |

Data compiled from multiple sources.[8]

Neurological and Metabolic Disorders: CB1 Receptor Antagonism

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the brain, is involved in regulating appetite, mood, and memory.

Rimonabant (Acomplia®) , a 1,5-diarylpyrazole derivative, was developed as a selective CB1 receptor antagonist for the treatment of obesity and related metabolic disorders. Although it was later withdrawn from the market due to psychiatric side effects, the rimonabant scaffold continues to be a valuable tool in cannabinoid research.

Table 3: CB1 Receptor Binding Affinity of Rimonabant and Analogs

| Compound | CB1 Ki (nM) |

| Rimonabant | 2.0 |

| Photo-rimonabant (cis) | 29 |

| Photo-rimonabant (trans) | 444 |

Data compiled from multiple sources.[9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound 21c | 0.25 | 0.5 | 1 |

| Compound 23h | 0.25 | 0.5 | 2 |

| Gatifloxacin (control) | 1 | 1 | N/A |

Data compiled from multiple sources.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

Synthesis of a Celecoxib Analog (Illustrative Protocol)

This protocol describes the synthesis of a 1,5-diarylpyrazole, a common core structure for COX-2 inhibitors.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

To a stirred solution of 4-methylacetophenone (1 equivalent) in an appropriate solvent (e.g., toluene), add a strong base such as sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be used in the next step without further purification.[3]

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired 1,5-diarylpyrazole product.[10]

In Vitro COX-2 Inhibition Assay

This fluorometric assay is a common method for determining the inhibitory potency of compounds against the COX-2 enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the human recombinant COX-2 enzyme and the COX probe in the provided assay buffer.

-

Prepare a solution of arachidonic acid (substrate).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, heme cofactor, and the diluted COX-2 enzyme to each well.

-

Add various concentrations of the test compound or vehicle (DMSO) to the appropriate wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate for 10 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

-

Data Analysis:

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the medicinal chemistry of pyrazole derivatives.

Caption: A generalized workflow for the synthesis of 1,5-diarylpyrazoles.

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. VEGFR2 inhibition assay [bio-protocol.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CB1 receptor radioligand-binding assay [bio-protocol.org]

- 10. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. MTT assay protocol | Abcam [abcam.com]

The Strategic Role of N-Boc Protected Pyrazoles in the Development of Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl (Boc) protected pyrazoles are pivotal intermediates in the synthesis of a diverse array of biologically active molecules. While not typically exhibiting potent biological activity themselves, their true value lies in their role as versatile building blocks. The Boc group serves as a transient shield for the pyrazole nitrogen, enabling chemists to perform selective modifications at other positions of the pyrazole ring. This strategic protection is often a critical step in the multi-stage synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. This guide will delve into the utility of N-Boc protected pyrazoles by examining their role in the synthesis of potent, biologically active pyrazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of synthetic and biological pathways.

Case Study: AT9283, a Multi-Targeted Kinase Inhibitor

A prominent example illustrating the importance of pyrazole intermediates is the synthesis of AT9283, a potent, multi-targeted inhibitor of several kinases, including Aurora kinases A and B, JAK2/3, Abl (including the T315I mutant), and Flt3.[1][2] Its mechanism of action involves the disruption of the cell cycle, leading to mitotic arrest and apoptosis, making it a compound of significant interest in cancer therapy.[1][3]

Quantitative Biological Activity of AT9283

The inhibitory activity of AT9283 has been quantified against various kinases, demonstrating its multi-targeted nature. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Aurora A | 3 | Biochemical | [4] |

| Aurora B | 3 | Biochemical | [4] |

| JAK2 | 1.2 | Cell-free | [5] |

| JAK3 | 1.1 | Cell-free | [5] |

| Abl (T315I) | 1-30 | Not Specified | [2] |

| FLT3 | 1-30 | Not Specified | [2] |

Synthetic Pathway from N-Protected Pyrazole Intermediate

The synthesis of complex pyrazole-based inhibitors like AT9283 often involves a multi-step process where the pyrazole core is constructed and functionalized. While the exact commercial synthesis of AT9283 may be proprietary, a representative synthesis of a key structural motif, a 4-aminopyrazole derivative, highlights the utility of protecting group strategies. A common approach involves the nitration of a pyrazole ring, followed by reduction to an amine, which is then further elaborated. The N-protection of the pyrazole is crucial for directing these reactions and preventing unwanted side products. The following diagram illustrates a plausible synthetic workflow for a key intermediate in the synthesis of pyrazole-based kinase inhibitors, showcasing the role of a protected pyrazole.

Mechanism of Action: Inhibition of Mitotic and Proliferative Signaling

AT9283 exerts its anticancer effects by inhibiting key kinases involved in cell division and proliferation. The inhibition of Aurora kinases A and B disrupts mitosis, leading to defects in chromosome segregation and ultimately cell death.[1][3] Simultaneously, its inhibition of JAK2 and FLT3 kinases blocks critical signaling pathways that drive the growth and survival of certain cancer cells, particularly in hematological malignancies.[6][7]

Experimental Protocols

The evaluation of potential kinase inhibitors like those derived from N-Boc pyrazole intermediates involves a series of in vitro assays to determine their potency and cellular effects. Below are detailed protocols for two key experiments.

Aurora B Kinase Inhibition Assay (DELFIA Format)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora B kinase.[5]

Materials:

-

Recombinant human Aurora B enzyme

-

Kinase buffer (25 mM Tris, pH 8.5, 5 mM MgCl₂, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)

-

ATP solution (in kinase buffer)

-

Substrate: biotinylated peptide (e.g., biotin-CGPKGPGRRGRRRTSSFAEG)

-

Test compound (e.g., AT9283) dissolved in DMSO

-

EDTA solution (for stopping the reaction)

-

Neutravidin-coated 96-well plates

-

Phospho-specific primary antibody

-

Europium-labeled secondary antibody

-

DELFIA wash and assay buffers

-

Time-resolved fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations (typically with a final DMSO concentration of 2.5%).

-

In a 96-well plate, add the test compound dilutions.

-

Add the Aurora B enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to a final concentration of 15 µM.

-

Incubate the plate at room temperature for 45-90 minutes.

-

Stop the reaction by adding EDTA solution.

-

Transfer the reaction mixtures to a neutravidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the europium-labeled secondary antibody.

-

After a final wash, add DELFIA enhancement solution.

-

Read the time-resolved fluorescence at an excitation of 337 nm and an emission of 620 nm.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on cell proliferation and viability.[8]

Materials:

-

Cancer cell line of interest (e.g., HCT116, a human colon carcinoma cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Conclusion

N-Boc protected pyrazoles represent a cornerstone in the medicinal chemist's toolkit for the synthesis of advanced pyrazole-containing therapeutics. While their own biological activities are not the primary focus, their role as strategically protected intermediates is indispensable. The case of AT9283 and other kinase inhibitors demonstrates how the pyrazole scaffold, assembled through carefully planned synthetic routes often involving N-protection, can lead to potent and selective drugs. The ability to functionalize the pyrazole ring in a controlled manner, facilitated by the Boc group, allows for the fine-tuning of a molecule's interaction with its biological target. As drug discovery continues to demand increasingly complex and specific molecules, the strategic use of N-Boc protected pyrazoles will undoubtedly remain a key element in the development of novel and effective medicines.

References

- 1. massivebio.com [massivebio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Based Carbamates

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrazole-based carbamates, a class of compounds that has garnered significant interest within the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering an in-depth look at the synthesis, biological activity, and therapeutic potential of these versatile molecules.

Introduction: The Rise of a Versatile Heterocycle

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its story begins in 1883 with the first synthesis by Ludwig Knorr. This foundational discovery paved the way for the development of a vast array of pyrazole-containing compounds with diverse biological activities. The inherent stability and synthetic tractability of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The incorporation of a carbamate moiety onto the pyrazole core has emerged as a particularly fruitful strategy in drug design. The carbamate group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets, or serve as a prodrug to improve drug delivery. This combination has led to the discovery of potent and selective inhibitors for a range of therapeutic targets, from enzymes involved in pain and inflammation to kinases implicated in cancer.

Early Discoveries and Key Milestones

While the synthesis of pyrazoles dates back to the late 19th century, the focused exploration of pyrazole-based carbamates as therapeutic agents is a more recent endeavor. Early research often involved the modification of known biologically active pyrazoles to enhance their properties. A significant milestone in the field was the discovery of pyrazole-based compounds as potent enzyme inhibitors.

One of the most notable early examples is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. The strategic incorporation of a carbamate group onto a pyrazole scaffold led to the discovery of highly potent and selective FAAH inhibitors, highlighting the potential of this chemical class in treating pain, anxiety, and other neurological disorders.

Synthetic Strategies and Methodologies

The synthesis of pyrazole-based carbamates typically involves the construction of the pyrazole core followed by the introduction of the carbamate functionality. Several classical and modern synthetic methods are employed for the synthesis of the pyrazole ring itself.

Knorr Pyrazole Synthesis

The most common and enduring method for pyrazole synthesis is the Knorr cyclocondensation reaction, first reported in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

-

Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)

-

Ethanol (solvent)

-

Acetic acid (catalyst, optional)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add the hydrazine derivative to the solution. If the hydrazine is a salt, it may be necessary to add a base to liberate the free hydrazine.

-

Add a catalytic amount of acetic acid, if required.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.

Introduction of the Carbamate Moiety

Once the pyrazole core is synthesized, the carbamate group can be introduced through several methods. A common approach involves the reaction of a pyrazole-containing alcohol or amine with a carbamoyl chloride or an isocyanate.

Experimental Protocol: Synthesis of a Pyrazole-Based Carbamate from a Pyrazole Alcohol

Materials:

-

Pyrazole-containing alcohol (1 equivalent)

-

Sodium hydride (NaH) (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride) (1.2 equivalents)

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrazole-containing alcohol in THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the carbamoyl chloride dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the final pyrazole-based carbamate.

Key Therapeutic Targets and Biological Activities

Pyrazole-based carbamates have demonstrated significant activity against a variety of biological targets, leading to their investigation in several therapeutic areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

As mentioned, one of the most prominent applications of pyrazole-based carbamates is in the inhibition of FAAH. These compounds act as mechanism-based inhibitors, where the carbamate moiety acylates a serine residue in the active site of the enzyme, leading to its inactivation. This increases the levels of anandamide, which then modulates cannabinoid receptors, producing analgesic and anxiolytic effects.

Quantitative Data: IC50 Values of Pyrazole-Based Carbamate FAAH Inhibitors

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 22 | hrFAAH | 11 | |

| URB597 | FAAH | 4.6 |

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. Several pyrazole-based compounds, including some with carbamate functionalities, have been developed as potent Aurora kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: GI50 Values of Pyrazole-Based Aurora Kinase Inhibitors

| Compound ID | Cell Line | GI50 (µM) | Reference |

| Compound 5h | MCF-7 | 0.12 | |

| Compound 5e | MDA-MB-231 | 0.63 |

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the discovery process of pyrazole-based carbamates, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Conclusion and Future Perspectives

The journey of pyrazole-based carbamates from their conceptualization to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The fusion of the versatile pyrazole scaffold with the reactive carbamate moiety has yielded a rich chemical space for the development of potent and selective modulators of various biological targets. The successes in inhibiting enzymes like FAAH and Aurora kinases underscore the potential of this compound class.

Future research in this area is likely to focus on the exploration of novel pyrazole-based carbamates for a wider range of targets, including other enzymes and receptors implicated in human diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies will continue to be a priority. With ongoing innovation, pyrazole-based carbamates are poised to remain a significant and impactful area of drug discovery for years to come.

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl N-(1H-pyrazol-4-yl)carbamate Derivatives in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazole ring is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrazole core.

This document provides detailed application notes and protocols for the Suzuki coupling of pyrazole derivatives bearing a tert-butyl carbamate (Boc) protected amino group at the 4-position. In this context, the carbamate moiety serves as a protecting group for the amine functionality, while the Suzuki coupling occurs at a halogenated position on the pyrazole ring (e.g., C3 or C5). The Boc group can influence the electronic properties of the pyrazole ring and may be retained or removed during the reaction, depending on the conditions.

Core Concepts and Reaction Scheme

The general strategy involves the palladium-catalyzed cross-coupling of a halo-pyrazole, protected with a Boc group at the 4-amino position, with a suitable organoboron reagent, typically an aryl or heteroaryl boronic acid.

General Reaction:

Where R can be H or other substituents, and Ar is an aryl or heteroaryl group.

The tert-butyl carbamate protecting group is generally stable under many Suzuki coupling conditions but can be cleaved under acidic or certain thermal conditions. Interestingly, in some cases, the Boc group has been observed to be hydrolyzed in situ during the Suzuki-Miyaura coupling, which can simplify the synthetic route by eliminating a separate deprotection step[1].

Data Presentation

The following tables summarize quantitative data from representative Suzuki coupling reactions of Boc-protected aminopyrazoles with various boronic acids.

Table 1: Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrazole with Various Boronic Acids [1]

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | p-tolylboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(p-tolyl)benzamide | 85 |